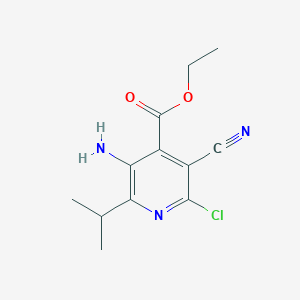
Ethyl 3-amino-6-chloro-5-cyano-2-(propan-2-yl)pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-6-chloro-5-cyano-2-(propan-2-yl)pyridine-4-carboxylate is a heterocyclic organic compound with a pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-6-chloro-5-cyano-2-(propan-2-yl)pyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-6-chloro-5-cyano-2-(propan-2-yl)pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperature, pressure, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 3-amino-6-chloro-5-cyano-2-(propan-2-yl)pyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-6-chloro-5-cyano-2-(propan-2-yl)pyridine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3-amino-6-chloro-5-cyano-2-(propan-2-yl)pyridine-4-carboxylate can be compared with other similar compounds, such as:
- Ethyl 3-amino-6-chloro-5-cyano-2-(methyl)pyridine-4-carboxylate
- Ethyl 3-amino-6-chloro-5-cyano-2-(ethyl)pyridine-4-carboxylate
- Ethyl 3-amino-6-chloro-5-cyano-2-(butyl)pyridine-4-carboxylate
These compounds share a similar core structure but differ in the substituents attached to the pyridine ring. The uniqueness of this compound lies in its specific substituent pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
18771-92-1 |
|---|---|
Molecular Formula |
C12H14ClN3O2 |
Molecular Weight |
267.71 g/mol |
IUPAC Name |
ethyl 5-amino-2-chloro-3-cyano-6-propan-2-ylpyridine-4-carboxylate |
InChI |
InChI=1S/C12H14ClN3O2/c1-4-18-12(17)8-7(5-14)11(13)16-10(6(2)3)9(8)15/h6H,4,15H2,1-3H3 |
InChI Key |
IIMQHOMYEKTQBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC(=C1N)C(C)C)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















